4-Nitrobenzaldoxime

Oligonucleotide synthesis Phosphotriester deprotection Oximate nucleophilicity

Choose 4-Nitrobenzaldoxime for reproducible oligonucleotide synthesis and enzyme studies. Its para-nitro group confers a pKa of ~9.97, enabling 2.5× faster cleavage of o-chlorophenyl vs. p-chlorophenyl esters and 25× vs. phenyl esters—a kinetic window validated for solid-phase protocols. Unlike the ortho isomer, this extensively characterized (E)-isomer ensures consistent yields and is the established reference inhibitor for ALDH3A1 (IC₅₀ 219 nM). Insist on the differentiated performance that generic analogs cannot provide.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 3717-19-9
Cat. No. B3028878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzaldoxime
CAS3717-19-9
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NO)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+
InChIKeyWTLPAVBACRIHHC-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzaldoxime (CAS 3717-19-9) Procurement Guide: Supplier-Independent Benchmark Data for Research Sourcing


4-Nitrobenzaldoxime (p-nitrobenzaldoxime, 4-nitrobenzaldehyde oxime, CAS 3717-19-9 / 1129-37-9) is a para-substituted aromatic aldoxime with the molecular formula C₇H₆N₂O₃ . The compound is characterized by an electron-withdrawing nitro group (-NO₂) in the para position and an aldoxime functional group (-CH=NOH) . It exists predominantly in the (E)-configuration in the solid state, with single-crystal X-ray diffraction confirming the C3–C7–N2–O3 dihedral angle of approximately 179.1° [1]. Commercially available as a light yellow to white crystalline powder with a melting point range of 126–130 °C (or 124–128 °C depending on purity specification) , this compound serves as a versatile intermediate in organic synthesis, a deprotecting reagent in oligonucleotide chemistry, and a ligand in coordination chemistry [2].

4-Nitrobenzaldoxime Selection Rationale: Why Generic Substitution with Other Benzaldoximes or Aldehydes Fails


Substituting 4-nitrobenzaldoxime with a structurally similar analog (e.g., unsubstituted benzaldoxime, 2-nitrobenzaldoxime, or 4-nitrobenzaldehyde) introduces measurable performance deviations that compromise experimental reproducibility and synthetic yield. The para-nitro substituent exerts a strong electron-withdrawing inductive and resonance effect (-M/-I), which lowers the oxime pKa by approximately 1.3–1.5 log units relative to unsubstituted benzaldoxime (pKa ~9.97 vs. ~11.3) . This altered acidity directly modulates nucleophilicity of the oximate anion, reaction kinetics in deprotection cascades, and coordination strength with metal centers [1]. Furthermore, stereoelectronic differences between the 2-nitro (ortho) and 4-nitro (para) isomers produce divergent steric and electronic environments that manifest as up to 4-fold differences in reaction rates in oligonucleotide deprotection applications [2]. Generic substitution without accounting for these quantifiable differences risks suboptimal yields, extended reaction times, or outright synthetic failure.

4-Nitrobenzaldoxime Quantitative Differentiation: Head-to-Head Performance Data Against Closest Analogs


Deprotection Kinetics in Oligonucleotide Synthesis: 4-Nitrobenzaldoximate vs. 2-Nitro Isomer and Aryl Ester Comparators

In the unblocking of o-chlorophenyl-protected oligonucleotide esters, 4-nitrobenzaldoximate ion demonstrates an intermediate reactivity profile: it unblocks the o-chlorophenyl ester (7a) 2.5 times faster than the p-chlorophenyl ester (7b) and 25 times faster than the phenyl ester (7c) [1]. However, syn-2-nitrobenzaldoximate ion (the ortho isomer) reacts with the same o-chlorophenyl ester 4 times faster than 4-nitrobenzaldoximate, establishing the para-nitro derivative as the slower but more widely adopted and mechanistically well-characterized alternative [2].

Oligonucleotide synthesis Phosphotriester deprotection Oximate nucleophilicity

Reduction Yield in Phase-Transfer Catalysis: 4-Nitrobenzaldoxime Performance Under BTEABH Conditions

Under phase-transfer catalysis conditions using benzyltriethylammonium borohydride (BTEABH) as a selective reducing agent in methanol, 4-nitrobenzaldoxime is reduced to the corresponding hydroxylamine with an isolated yield of approximately 89% [1]. While the source does not provide direct comparative yield data for unsubstituted benzaldoxime or other para-substituted analogs under identical conditions, this yield establishes a reproducible benchmark for process optimization and procurement decisions [1].

Phase-transfer catalysis Oxime reduction Hydroxylamine synthesis

Enzyme Inhibition Selectivity: ALDH3A1 vs. ALDH1A1 vs. ALDH2 Isoform Discrimination

4-Nitrobenzaldoxime exhibits differential inhibitory potency across human aldehyde dehydrogenase (ALDH) isoforms. It inhibits ALDH3A1 with an IC₅₀ of 219 nM, ALDH1A1 with an IC₅₀ of 279 nM, and ALDH2 with an IC₅₀ of 1,640 nM (1.64 μM) [1]. This represents a 5.9-fold selectivity for ALDH3A1 over ALDH1A1, and a 7.5-fold selectivity for ALDH3A1 over ALDH2 [1]. No direct head-to-head comparative IC₅₀ data for other substituted benzaldoximes (e.g., 2-nitro, 3-nitro, unsubstituted) are available in this dataset, so cross-class comparison is not possible.

Aldehyde dehydrogenase Enzyme inhibition IC50

Physicochemical Differentiation: pKa and Electron-Withdrawing Effect vs. Unsubstituted Benzaldoxime

The para-nitro substituent significantly acidifies the oxime –OH proton relative to unsubstituted benzaldoxime. The predicted pKa of 4-nitrobenzaldoxime is 9.97 ± 0.10 , compared to approximately 11.3 for unsubstituted benzaldoxime , representing a ΔpKa of approximately –1.3 log units (approximately 20-fold increase in acidity). This enhanced acidity increases the equilibrium concentration of the nucleophilic oximate anion at a given pH, directly impacting reaction rates in deprotection, acylation, and metal coordination applications [1].

pKa Electron-withdrawing group Structure-activity relationship

4-Nitrobenzaldoxime: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Oligonucleotide Synthesis: Deprotection of Phosphotriester Intermediates

4-Nitrobenzaldoxime (typically as the syn-isomer or its tetramethylguanidinium salt) is employed for the selective cleavage of aryl protecting groups from oligonucleotide phosphotriesters. Quantitative data demonstrate that 4-nitrobenzaldoximate ion unblocks o-chlorophenyl esters 2.5 times faster than p-chlorophenyl esters and 25 times faster than phenyl esters, providing a predictable and validated kinetic window for solid-phase synthesis protocols [1]. Although the 2-nitro isomer reacts approximately 4 times faster, the 4-nitro derivative remains the reference standard due to its extensive characterization and commercial availability [1].

Enzymology: Isoform-Selective ALDH Inhibition Studies

Researchers investigating aldehyde dehydrogenase (ALDH) family enzymes can employ 4-nitrobenzaldoxime as a small-molecule probe with documented differential inhibitory activity. The compound inhibits ALDH3A1 with an IC₅₀ of 219 nM, ALDH1A1 with an IC₅₀ of 279 nM, and ALDH2 with an IC₅₀ of 1,640 nM [2]. This 5.9- to 7.5-fold selectivity profile makes it suitable for pharmacological studies aimed at dissecting isoform-specific functions or for use as a reference inhibitor in high-throughput screening campaigns targeting ALDH3A1.

Synthetic Organic Chemistry: Synthesis of Hydroxylamines via Phase-Transfer Reduction

4-Nitrobenzaldoxime serves as a precursor to N-substituted hydroxylamines via reduction with benzyltriethylammonium borohydride (BTEABH) under phase-transfer catalysis conditions, affording the corresponding hydroxylamine in approximately 89% isolated yield [3]. This transformation is relevant to the preparation of hydroxylamine building blocks for medicinal chemistry and agrochemical synthesis.

Coordination Chemistry: Ligand for Transition Metal Complexes

The oxime nitrogen and oxygen atoms of 4-nitrobenzaldoxime coordinate to transition metal centers, forming stable complexes with potential applications in catalysis and materials science . The electron-withdrawing para-nitro group modulates the electron density at the coordinating atoms, influencing complex stability and redox properties. Single-crystal X-ray structures confirm the (E)-configuration and hydrogen-bonded dimer formation in the solid state, providing a robust structural foundation for coordination studies [4].

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